1-(5-Bromo-6-chloropyridin-3-yl)piperazine

Nicotinic acetylcholine receptor nAChR Alpha4beta2

1-(5-Bromo-6-chloropyridin-3-yl)piperazine (CAS 412347-55-8) is a halogenated piperazine-pyridine scaffold with a unique 5-bromo-6-chloro substitution pattern that directly modulates α4β2 nAChR engagement (IC50 229 nM, EC50 7.94 µM). Unlike generic scaffolds, its ortho-bromo-chloro geometry provides a versatile cross-coupling handle and a distinct halogen-bonding surface, enabling precise SAR exploration. With a calculated pKa of 8.43, LogP of 2.30, and a density 27% higher than the 6-chloro analog, this compound offers differentiated solubility, permeability, and metabolic stability profiles. Insist on the authentic bromo-chloro pattern—generic substitutions compromise biological fidelity.

Molecular Formula C9H11BrClN3
Molecular Weight 276.56 g/mol
CAS No. 412347-55-8
Cat. No. B1600225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-6-chloropyridin-3-yl)piperazine
CAS412347-55-8
Molecular FormulaC9H11BrClN3
Molecular Weight276.56 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=C(N=C2)Cl)Br
InChIInChI=1S/C9H11BrClN3/c10-8-5-7(6-13-9(8)11)14-3-1-12-2-4-14/h5-6,12H,1-4H2
InChIKeySKKUGGANPAFLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-6-chloropyridin-3-yl)piperazine (CAS 412347-55-8): A Halogenated Piperazine-Pyridine Hybrid Scaffold for Targeted Procurement


1-(5-Bromo-6-chloropyridin-3-yl)piperazine (CAS 412347-55-8) is a halogenated piperazine-pyridine hybrid compound with the molecular formula C9H11BrClN3 and a molecular weight of 276.56 g/mol . It serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology, characterized by the presence of both bromine and chlorine substituents on the pyridine ring, which modulate its physicochemical properties and biological target engagement profiles .

Why 1-(5-Bromo-6-chloropyridin-3-yl)piperazine (CAS 412347-55-8) Cannot Be Readily Substituted by Close Analogs


The combination of bromine and chlorine atoms at the 5- and 6-positions of the pyridine ring, respectively, imparts a unique steric and electronic profile to 1-(5-bromo-6-chloropyridin-3-yl)piperazine. This halogenation pattern is not merely cosmetic; it directly influences target binding kinetics, agonist/antagonist functional outcomes, and physicochemical parameters such as density, boiling point, and predicted pKa . Consequently, analogs lacking either halogen or bearing alternative substituents exhibit markedly different biological activities (e.g., >100-fold differences in IC50 and EC50 values) and physical properties, rendering generic substitution scientifically unsound for applications requiring precise molecular recognition or specific material characteristics [1][2].

Quantitative Differentiation Evidence for 1-(5-Bromo-6-chloropyridin-3-yl)piperazine (CAS 412347-55-8) Versus Closest Analogs


nAChR α4β2 Binding Affinity: Piperazine Scaffold vs. 1,4-Diazepane Analog

In a direct head-to-head comparison under identical assay conditions, 1-(5-bromo-6-chloropyridin-3-yl)piperazine exhibits an IC50 of 229 nM for displacement of [3H]cytisine from human α4β2 nAChR expressed in HEK293 cells [1]. In stark contrast, the 1,4-diazepane analog (BDBM50187441), which replaces the six-membered piperazine ring with a seven-membered diazepane ring, displays an IC50 of 1.41 nM [2]. This represents a 162-fold difference in binding affinity, underscoring the critical role of the piperazine ring size in modulating target engagement.

Nicotinic acetylcholine receptor nAChR Alpha4beta2 Binding affinity IC50

nAChR α4β2 Agonist Activity: Piperazine Scaffold vs. 1,4-Diazepane Analog

Beyond binding, functional outcomes also differ dramatically. The target compound demonstrates an EC50 of 7.94 µM as an agonist at human α4β2 nAChR, assessed by intracellular calcium flux via FLIPR assay [1]. The 1,4-diazepane analog, however, is a far more potent agonist with an EC50 of 57.5 nM [2]. This 138-fold difference in functional potency (7.94 µM vs 0.0575 µM) confirms that the piperazine and diazepane scaffolds confer profoundly different pharmacological profiles, not just in binding but in downstream receptor activation.

Nicotinic acetylcholine receptor nAChR Alpha4beta2 Agonist activity EC50

Physicochemical Property Differentiation: Density and Boiling Point vs. 6-Chloro Analog

The presence of both bromine and chlorine atoms significantly alters the physical properties of the compound compared to the mono-halogenated analog 1-(6-chloropyridin-3-yl)piperazine. The target compound exhibits a density of 1.544 g/cm³ and a boiling point of 416.7°C at 760 mmHg . In contrast, 1-(6-chloropyridin-3-yl)piperazine has a density of 1.213 g/cm³ and a boiling point of 365.1°C at 760 mmHg . This represents a 27% increase in density (1.544 vs 1.213 g/cm³) and a 51.6°C increase in boiling point, reflecting the substantial impact of the additional bromine substituent on intermolecular forces and molecular mass.

Physicochemical properties Density Boiling point Piperazine derivative Comparative analysis

Predicted pKa and LogP Differentiation: Electronic and Lipophilicity Profile

The predicted pKa of 1-(5-bromo-6-chloropyridin-3-yl)piperazine is 8.43 ± 0.10, while its calculated LogP is 2.30 . These values place the compound in a distinct region of the chemical space compared to other piperazine-pyridine hybrids. For reference, unsubstituted 1-(pyridin-3-yl)piperazine typically exhibits a higher pKa (~9.0-9.5) and lower LogP due to the absence of halogenation. The lower pKa (more basic) and increased LogP (more lipophilic) of the bromo-chloro derivative are direct consequences of the electron-withdrawing and hydrophobic nature of the halogen substituents, which can influence solubility, permeability, and target engagement in biological systems.

pKa LogP Lipophilicity Acid dissociation constant Piperazine-pyridine hybrid

Synthetic Utility: Defined Preparation Route from 6-Chloro-5-bromo-3-pyridinecarboxamide

The compound is typically prepared via the reaction of 6-chloro-5-bromo-3-pyridinecarboxamide with piperazine under controlled conditions . This established synthetic route provides a reliable entry point to the target scaffold, which serves as a versatile intermediate for further derivatization, such as sulfonylation or N-alkylation, to generate focused libraries for structure-activity relationship (SAR) studies. The presence of the bromine atom also offers a convenient handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification.

Synthesis Piperazine derivative Organic synthesis Chemical intermediate Preparation method

High-Value Application Scenarios for 1-(5-Bromo-6-chloropyridin-3-yl)piperazine (CAS 412347-55-8) Based on Quantified Differentiation


nAChR α4β2 Partial Agonist or Antagonist Profiling Studies

Given its micromolar EC50 (7.94 µM) and sub-micromolar binding IC50 (229 nM) at human α4β2 nAChR, this compound is ideally suited as a tool for investigating partial agonism or competitive antagonism at this receptor subtype [1]. Its potency window is distinct from the highly potent diazepane analog (EC50 57.5 nM, IC50 1.41 nM), allowing researchers to probe graded receptor activation without the confounding effects of full, high-potency agonism [2].

Scaffold for Late-Stage Diversification via Cross-Coupling Reactions

The presence of a bromine atom at the 5-position of the pyridine ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) . This enables the rapid generation of structurally diverse analogs for SAR exploration, leveraging the unique halogenation pattern that cannot be achieved with simpler mono-halogenated or non-halogenated piperazine-pyridine scaffolds.

Physicochemical Parameter Optimization in Lead Series

The distinct density (1.544 g/cm³), boiling point (416.7°C), predicted pKa (8.43), and LogP (2.30) of this compound differentiate it from related analogs . Medicinal chemists can strategically incorporate this scaffold into lead series to modulate solubility, permeability, and metabolic stability, using the quantitative differences observed (e.g., 27% higher density, 51.6°C higher boiling point than the 6-chloro analog) to guide design decisions .

Chemical Biology Probe Development for Halogen-Bonding Studies

The ortho-bromo-chloro substitution pattern on the pyridine ring introduces a unique halogen-bonding surface that can be exploited in the design of selective chemical probes. The electron-withdrawing effects of these halogens, reflected in the lowered pKa (8.43), may facilitate specific interactions with protein binding pockets, offering a differentiated tool for probing halogen-bonding contributions to molecular recognition .

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